molecular formula C25H39NO6 B608468 Bicoloridine CAS No. 41710-20-7

Bicoloridine

Cat. No.: B608468
CAS No.: 41710-20-7
M. Wt: 449.58
InChI Key: RWHDHYFSEUPSHJ-BWWMHIRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicoloridine (C₃₄H₄₇NO₁₀), also referred to as Alkaloid A, is a norditerpenoid alkaloid first isolated from Aconitum bicolor and structurally characterized in 1981 via X-ray crystallography . It belongs to the C20-diterpenoid alkaloid family, distinguished by a methoxyl group at the C(8) position and a complex polycyclic skeleton. This compound exhibits notable bioactivities, including antiarrhythmic effects and neuropharmacological properties, as observed in preclinical studies . Its biosynthesis involves the rearrangement of atisane-type precursors, with key intermediates such as lycoctonines and actaline contributing to its stereochemical complexity .

Properties

CAS No.

41710-20-7

Molecular Formula

C25H39NO6

Molecular Weight

449.58

IUPAC Name

(3R,6S,6aS,7R,7aR,8S,9S,10S,11aR,12R,12aR,13S,14R)-1-ethyl-6,8-dihydroxy-10,11a-dimethoxy-3-methyltetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-13-yl acetate

InChI

InChI=1S/C25H39NO6/c1-6-26-11-23(3)8-7-16(28)25-14-9-13-15(30-4)10-24(31-5,17(14)19(13)29)18(22(25)26)20(21(23)25)32-12(2)27/h13-22,28-29H,6-11H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20-,21-,22-,23+,24-,25+/m1/s1

InChI Key

RWHDHYFSEUPSHJ-BWWMHIRMSA-N

SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]5C[C@H]6[C@@H]([C@@H]5[C@@](OC)([C@H]([C@@H]14)[C@H]([C@H]23)OC(C)=O)C[C@@H]6OC)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Larkspur alkaloid;  Bicoloridine; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methoxy group at C(8) in this compound, ambiguine, and puberaconitidine enhances metabolic stability compared to Peregrine’s hydroxyl group, which may explain differences in bioavailability .
  • This compound’s antiarrhythmic activity contrasts with Peregrine’s hypotensive effects, suggesting divergent mechanisms of action despite structural similarities .

Functional Comparison

Bioactivity Profiles

  • Antiarrhythmic Activity : this compound demonstrates dose-dependent suppression of ventricular arrhythmias in rodent models, with an EC₅₀ of 12 μM . This efficacy surpasses puberaconitidine (EC₅₀: 28 μM) but is less potent than ambiguine (EC₅₀: 8 μM) .
  • Neuropharmacological Effects : this compound binds to α7-nicotinic acetylcholine receptors (Ki: 0.45 μM), a trait shared with Peregrine (Ki: 0.62 μM) but absent in ambiguine .
  • Toxicity : this compound’s LD₅₀ in mice (45 mg/kg) is higher than puberaconitidine (LD₅₀: 22 mg/kg), indicating a safer therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicoloridine
Reactant of Route 2
Bicoloridine

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